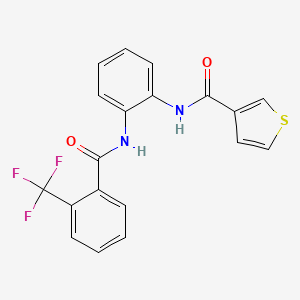

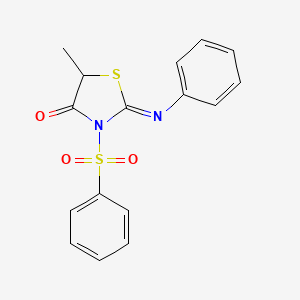

N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2-(Trifluoromethyl)benzamido)phenyl)thiophene-3-carboxamide, also known as BAY 87-2243, is a chemical compound that has generated significant interest. It is a potent, selective, and orally available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia . The molecular formula of this compound is C19H13F3N2O2S and its molecular weight is 390.38.

Synthesis Analysis

The synthesis of thiophene derivatives, such as this compound, involves heterocyclization of various substrates . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenyl pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . The compound yielded in 40 - 87 % from the reductive coupling of amine in 6 and carbonyl of the aldehydes/ketones in 7a-t in the presence of AcOH, EDC, and NaBH (OAc) 3 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiophene ring, a benzamido group, and a trifluoromethyl group. Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .

Aplicaciones Científicas De Investigación

Dearomatising Rearrangements : Thiophene-3-carboxamides, closely related to the chemical , are used in dearomatising cyclisations, leading to transformations into pyrrolinones, azepinones, or partially saturated azepinothiophenes. These compounds have potential applications in organic synthesis and medicinal chemistry (Clayden et al., 2004).

Synthesis of Benzo[c]thiophenes : The dehydrogenative annulation of thiophen-2-carboxamides, a compound structurally similar to the specified chemical, is used to create multiply substituted benzo[c]thiophenes, some of which exhibit strong solid-state fluorescence. This process, facilitated by rhodium catalysts and copper oxidants, is significant in the field of organic light-emitting diodes (OLEDs) (Fukuzumi et al., 2016).

Heterogeneous Catalysis : A study demonstrated the use of amide functionalized covalent organic frameworks (COFs), incorporating benzene-1,3,5-tricarboxamides, for Knoevenagel condensation. This highlights the potential of thiophene-3-carboxamide derivatives in catalysis (Li et al., 2019).

Antimicrobial Agents : Certain acylthioureas and thiourea derivatives, similar to the compound of interest, have shown promising results as antimicrobial agents. Their interaction with bacterial cells suggests potential applications in the development of novel antimicrobial treatments (Limban et al., 2011).

Antibiotic and Antibacterial Drugs : 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide, a related compound, has been used in the synthesis of new antibiotic and antibacterial drugs. Its derivatives have shown activity against Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Molecular Docking Studies : N-(Thiophen-2-ylmethyl)thiophene-2-carboxamide, structurally akin to the chemical , was studied using molecular docking. This process is crucial in the development of drugs, as it helps in understanding the binding interactions with targeted proteins (Cakmak et al., 2022).

Star-Shaped Aromatic Polyamides : Chain-growth polymerization of phenyl 4-(alkylamino)benzoate using multifunctional initiators has been researched for the synthesis of star-shaped aromatic polyamides. This research is relevant to the development of novel polymers with potential applications in materials science (Sugi et al., 2005).

Propiedades

IUPAC Name |

N-[2-[[2-(trifluoromethyl)benzoyl]amino]phenyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N2O2S/c20-19(21,22)14-6-2-1-5-13(14)18(26)24-16-8-4-3-7-15(16)23-17(25)12-9-10-27-11-12/h1-11H,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDCFJQKUOKFBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CSC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide](/img/structure/B2641523.png)

![4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2641526.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2641527.png)

![1-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2641528.png)

![6,8-Dibromo-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylquinoline](/img/structure/B2641532.png)

![methyl N-[4-[3-(1,3-benzodioxol-5-ylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate](/img/structure/B2641534.png)

![N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2641540.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2641545.png)